molecular formula C3H4Cl2FNO2 B14339320 1,1-Dichloro-1-fluoro-2-nitropropane CAS No. 93696-70-9

1,1-Dichloro-1-fluoro-2-nitropropane

Cat. No.: B14339320
CAS No.: 93696-70-9
M. Wt: 175.97 g/mol
InChI Key: UNKYHDBKTMMJKY-UHFFFAOYSA-N
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Description

1,1-Dichloro-1-fluoro-2-nitropropane is an organic compound with the molecular formula C3H4Cl2FNO2 It is a halogenated nitroalkane, characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-1-fluoro-2-nitropropane typically involves the halogenation and nitration of appropriate precursor compounds. One common method includes the reaction of 1,1-dichloro-2-nitropropane with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetonitrile and a catalyst to facilitate the substitution of a chlorine atom with a fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-1-fluoro-2-nitropropane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidized products depending on the reaction conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH4) are used under controlled temperature and pressure conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Substitution: Products include derivatives where chlorine or fluorine atoms are replaced by other functional groups.

    Reduction: The primary product is 1,1-dichloro-1-fluoro-2-aminopropane.

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.

Scientific Research Applications

1,1-Dichloro-1-fluoro-2-nitropropane has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-1-fluoro-2-nitropropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. The presence of halogen and nitro groups enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways and molecular targets depend on the context of its use and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-1-fluoroethane: Similar in structure but lacks the nitro group.

    1,1-Dichloro-2-nitropropane: Similar but does not contain fluorine.

    1,1-Difluoro-2-nitropropane: Contains two fluorine atoms instead of chlorine.

Uniqueness

1,1-Dichloro-1-fluoro-2-nitropropane is unique due to the combination of chlorine, fluorine, and nitro groups in a single molecule. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

93696-70-9

Molecular Formula

C3H4Cl2FNO2

Molecular Weight

175.97 g/mol

IUPAC Name

1,1-dichloro-1-fluoro-2-nitropropane

InChI

InChI=1S/C3H4Cl2FNO2/c1-2(7(8)9)3(4,5)6/h2H,1H3

InChI Key

UNKYHDBKTMMJKY-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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